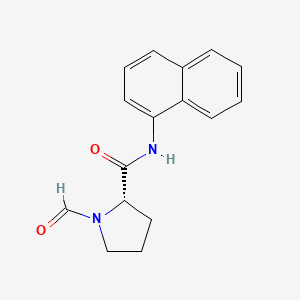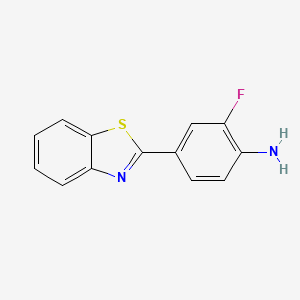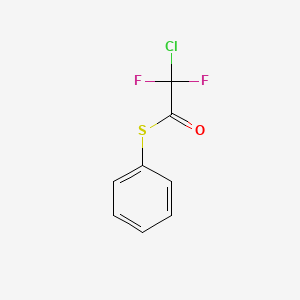![molecular formula C11H14Cl2N4 B14252766 1,1'-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole] CAS No. 180072-23-5](/img/structure/B14252766.png)
1,1'-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole] is a chemical compound characterized by its unique structure, which includes two pyrazole rings connected by a methylene bridge. The presence of chloromethyl groups on the pyrazole rings makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole] typically involves the reaction of 3-(chloromethyl)-5-methyl-1H-pyrazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two pyrazole rings. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the methylene bridge.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole] may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for optimizing the production process.
化学反応の分析
Types of Reactions
1,1’-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole] undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can result in the formation of the corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include various substituted pyrazoles, depending on the nucleophile used.
Oxidation: Products include pyrazole carboxylic acids or aldehydes.
Reduction: Products include pyrazole alcohols.
科学的研究の応用
1,1’-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1,1’-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole] involves its interaction with various molecular targets and pathways. The chloromethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, or other cellular components. This interaction can result in the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities.
類似化合物との比較
Similar Compounds
- 1,1’-Methylenebis[4-(chloromethyl)benzene]
- 1,1’-Methylenebis[3-(chloromethyl)-5-phenyl-1H-pyrazole]
- 1,1’-Methylenebis[3-(bromomethyl)-5-methyl-1H-pyrazole]
Uniqueness
1,1’-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole] is unique due to the presence of both chloromethyl and methyl groups on the pyrazole rings. This combination of functional groups provides a distinct reactivity profile, making it a versatile compound for various chemical transformations and applications.
特性
CAS番号 |
180072-23-5 |
|---|---|
分子式 |
C11H14Cl2N4 |
分子量 |
273.16 g/mol |
IUPAC名 |
3-(chloromethyl)-1-[[3-(chloromethyl)-5-methylpyrazol-1-yl]methyl]-5-methylpyrazole |
InChI |
InChI=1S/C11H14Cl2N4/c1-8-3-10(5-12)14-16(8)7-17-9(2)4-11(6-13)15-17/h3-4H,5-7H2,1-2H3 |
InChIキー |
MXNRGOWGENHAPF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1CN2C(=CC(=N2)CCl)C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2-Amino-7H-purin-6-yl)oxy]-1-(pyridin-3-yl)butan-1-one](/img/structure/B14252697.png)

![2-Oxazolidinone, 4-(phenylmethyl)-3-[4-(trifluoromethyl)phenyl]-, (4S)-](/img/structure/B14252712.png)



![N-[(1E)-2-Methoxyethylidene]benzamide](/img/structure/B14252731.png)
![Silane, trimethyl[(2-methyl-1H-inden-3-yl)oxy]-](/img/structure/B14252751.png)
![(1R,3R,6R,8R)-Tricyclo[4.3.0.0~3,8~]nonane-4,5-dione](/img/structure/B14252753.png)

![3,6-Dioxa-1-azaspiro[4.5]decan-2-one](/img/structure/B14252770.png)

![Benzamide, N-[4-[3-[4-(methylthio)phenyl]-1-oxo-2-propenyl]phenyl]-](/img/structure/B14252781.png)
